![molecular formula C10H10F3N B1649865 1-Benzyl-2-(trifluoromethyl)aziridine CAS No. 106240-89-5](/img/structure/B1649865.png)
1-Benzyl-2-(trifluoromethyl)aziridine
Overview
Description
1-Benzyl-2-(trifluoromethyl)aziridine is a chemical compound with the molecular formula C10H10F3N . It has a molecular weight of 201.19 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3N/c11-10(12,13)9-7-14(9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 . The Canonical SMILES for this compound is C1C(N1CC2=CC=CC=C2)C(F)(F)F .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.19 g/mol . It has a computed XLogP3-AA value of 2.7 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound is 201.07653381 g/mol . The topological polar surface area of the compound is 3 Ų .Scientific Research Applications
Synthesis and Reactivity
- Selective Synthesis and Ring Opening: A stereoselective approach for synthesizing cis- and trans-1-alkyl-2-(methyl/phenyl)-3-(trifluoromethyl)aziridines was developed. This involved starting from α,α,α-trifluoroketones, followed by various processes like imination, α-chlorination, and hydride-induced ring closure. These aziridines showed unique reactivity, enabling regio- and stereospecific ring opening by different nucleophiles, and could be transformed into activated analogues by modifying the N-benzyl protecting group (Moens, de Kimpe, & D’hooghe, 2014).
Divergent Behavior with Fluorinated Aziridines
- Fluorinated Aziridines Synthesis and Reactivity: 2-Fluorinated aziridines were synthesized through ring closure of beta-fluorinated beta-chloroamines. Studies on 1-benzyl-2-fluoroaziridine and 1-benzyl-2,2-difluoroaziridine revealed divergent reactive behaviors, highlighting the unique characteristics of monofluoro- and difluoroaziridines (Verniest, Colpaert, Van Hende, & de Kimpe, 2007).
Thermal Decomposition Studies
- Thermal Decomposition of Aziridine Derivatives: Research on 1-benzyl-1,2,3-triazolinoimide derivatives, obtained from benzyl-azides and N-phenylmaleimide, showed that they undergo denitrogenation upon heating, forming aziridine derivatives. These derivatives further decompose to form polymeric compounds, as indicated by thermogravimetric and differential scanning calorimetric studies (Barbooti, Al-Sammerrai, Al-Ansari, Al-Badri, & Roomaya, 1984).
Aziridine in Peptide Synthesis
- Synthesis of Aziridine-containing Peptides: Optimized conditions for synthesizing 1-trityl-2-aziridine-carboxylic acid and benzyl (2S)-aziridine-2-carboxylate were described. These compounds are useful for synthesizing N- and C-terminal aziridine-containing peptides, although challenges in deprotection steps limit their accessibility (Korn, Rudolph‐Böhner, & Moroder, 1994).
Safety and Hazards
properties
IUPAC Name |
1-benzyl-2-(trifluoromethyl)aziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-7-14(9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTYNGNFIMWUGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340138 | |
Record name | 1-Benzyl-2-(trifluoromethyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106240-89-5 | |
Record name | 1-Benzyl-2-(trifluoromethyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-2-(trifluoromethyl)aziridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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